Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Description
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a purine derivative characterized by a 2,6-dioxopurin core substituted with a butyl group at position 7, a methyl group at position 3, and a sulfanylacetate ethyl ester moiety at position 7. The ethyl ester group enhances membrane permeability, while the butyl chain may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-4-6-7-18-10-11(17(3)13(21)16-12(10)20)15-14(18)23-8-9(19)22-5-2/h4-8H2,1-3H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYZZXAGCLHERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the butyl and methyl groups. The final step involves the addition of the sulfanylacetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl [(7-Heptyl-3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-Yl)Sulfanyl]Acetate
- Structural Differences : Replaces the butyl group (C4) with a heptyl chain (C7) at position 5.
- The extended chain may alter binding pocket interactions in target proteins, affecting potency or selectivity.
Methyl [(7-Benzyl-3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-Yl)Sulfanyl]Acetate
- Structural Differences : Substitutes the butyl group with a benzyl (aromatic) moiety at position 7 and uses a methyl ester instead of ethyl.
- The methyl ester may hydrolyze faster in vivo compared to ethyl, affecting bioavailability.
Imidazole-Based Derivatives ()
However, the purine core in the target compound offers distinct hydrogen-bonding capabilities critical for mimicking adenosine .
Comparative Analysis Table
Research Findings and Implications
- Alkyl Chain Length: The heptyl analog’s extended chain () may improve tissue penetration but risks off-target interactions due to non-specific hydrophobic binding .
- Aromatic vs. Aliphatic Substituents : The benzyl group () could confer higher target affinity in enzymes with aromatic binding pockets, though metabolic clearance may increase .
- Ester Group Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, suggesting prolonged activity for the target compound compared to its methyl analog .
Biological Activity
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfanyl group and an ethyl acetate moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20N4O4S
- Molecular Weight : 340.398 g/mol
- IUPAC Name : Ethyl 2-[(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
- SMILES Notation : CCCCn1c(SCC(=O)OCC)nc2n(C)c(=O)[...] .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that purine derivatives can inhibit various enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : The presence of the sulfanyl group suggests potential antioxidant activity, which may protect cells from oxidative stress.
- Modulation of Signaling Pathways : Compounds similar to this have shown the ability to modulate signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Several studies have explored the anticancer potential of purine derivatives:
- In Vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| HT29 (colon cancer) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibited antimicrobial properties:
- Bacterial Inhibition : this compound showed significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Cancer Treatment :
- A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing tumor size in xenograft models. The study reported a significant decrease in tumor volume when administered at a dosage of 10 mg/kg body weight over a period of four weeks.
-
Antimicrobial Efficacy Study :
- An investigation into the antimicrobial properties revealed that the compound could be used as a potential lead for developing new antibiotics against resistant strains. The study utilized a combination therapy approach with conventional antibiotics to enhance efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
